molecular formula C9H12N6S B4447936 N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine

N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine

Cat. No.: B4447936
M. Wt: 236.30 g/mol
InChI Key: ZQQLYZXAQOJOAY-UHFFFAOYSA-N
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Description

N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine is a chemical compound with the molecular formula C9H12N6S It is characterized by the presence of a tetrazole ring and a benzyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine typically involves the reaction of 4-(methylsulfanyl)benzylamine with sodium azide and triethyl orthoformate. The reaction is catalyzed by a Lewis acid such as ytterbium triflate (Yb(OTf)~3~) and proceeds under mild conditions to form the tetrazole ring . The reaction can be summarized as follows:

    Starting Materials: 4-(methylsulfanyl)benzylamine, sodium azide, triethyl orthoformate.

    Catalyst: Ytterbium triflate (Yb(OTf)~3~).

    Reaction Conditions: Mild temperature, typically in an organic solvent such as acetonitrile.

Industrial Production Methods

Industrial production of N1-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H~2~).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine is unique due to the presence of both a tetrazole ring and a methylsulfanyl-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-N-[(4-methylsulfanylphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6S/c1-16-8-4-2-7(3-5-8)6-11-15-9(10)12-13-14-15/h2-5,11H,6H2,1H3,(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLYZXAQOJOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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